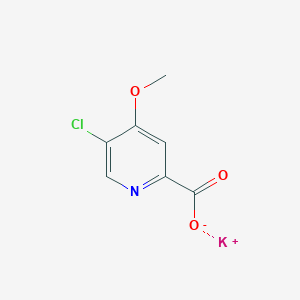

Potassium 5-chloro-4-methoxypicolinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5ClKNO3 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

potassium;5-chloro-4-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C7H6ClNO3.K/c1-12-6-2-5(7(10)11)9-3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

GVTBJSVNZWSXBM-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=NC=C1Cl)C(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium 5 Chloro 4 Methoxypicolinate and Its Precursors

Strategies for Constructing the Picolinate (B1231196) Core Structure

The formation of the picolinate core, a pyridine-2-carboxylic acid, is a foundational aspect of the synthesis. This involves the strategic introduction of substituents onto a pre-formed pyridine (B92270) ring or the construction of the substituted ring itself.

Precursor Synthesis Pathways

The synthesis of the key precursor, 5-chloro-4-methoxypicolinic acid, can be approached through various pathways that strategically introduce the chloro and methoxy (B1213986) groups onto the pyridine scaffold.

O-alkylation is a crucial step for introducing the methoxy group at the C4-position of the pyridine ring. This is typically achieved by the methylation of a corresponding 4-hydroxy-picolinate precursor. The reaction generally involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base and solvent is critical to ensure efficient and selective O-methylation over potential N-methylation of the pyridine ring. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724).

For instance, the methylation of a 4-hydroxyquinoline-3-carboxylate, a related heterocyclic structure, demonstrates the principle where the hydroxyl group is deprotonated to facilitate reaction with a methylating agent. The reaction's success is dependent on the basicity of the reaction medium and the polarity of the solvent.

A general representation of this reaction is depicted below:

Figure 1: General Scheme for O-Methylation of a 4-Hydroxypyridine DerivativeWhere R and R' represent other substituents on the pyridine ring, and X is a leaving group.

| Reactant (4-hydroxy-pyridine derivative) | Methylating Agent | Base | Solvent | Product |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | NaH | DMF | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | K₂CO₃ | Acetonitrile | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |

The introduction of the chlorine atom at the C5-position is a key step in the synthesis. Direct chlorination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, various methods have been developed to achieve selective halogenation.

One common approach is the chlorination of a pyridine-N-oxide derivative. The N-oxide group activates the pyridine ring, particularly at the C4 and C6 positions, and can also influence the regioselectivity of halogenation at other positions. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Alternatively, functional group interconversion provides another route. For example, a Sandmeyer-type reaction can be employed where an amino group at the C5-position is converted to a chloro group via a diazonium salt intermediate. This method offers high regioselectivity.

The synthesis of 5-chloropicolinic acid has been reported starting from 5-chloro-2-cyanopyridine (B15408). The cyano group can be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) solution) to yield the corresponding carboxylic acid. The starting 5-chloro-2-cyanopyridine can be prepared through various methods, including the chlorination of 2-cyanopyridine.

| Starting Material | Reagents | Product |

| 5-chloro-2-cyanopyridine | 1. 10% NaOH (aq) 2. HCl (aq) | 5-chloropicolinic acid |

| 3,5-dichloropyridine-2-carboxylic acid sodium salt | Sodium ethanethiolate | sodium 5-chloro-3-(ethylthio)picolinate |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and constructing highly substituted pyridine rings. This methodology is especially useful when starting with dihalopyridine precursors, allowing for the selective introduction of various substituents.

For a molecule like 5-chloro-4-methoxypicolinate, a potential strategy involves the selective coupling of a dichloropyridine derivative. For example, starting with a 2,4-dichloropyridine (B17371) or a 3,5-dichloropyridine (B137275) derivative, a methoxy- or a precursor to the methoxy group could be introduced via a Suzuki coupling with an appropriate boronic acid or ester. The regioselectivity of the coupling is a critical aspect and can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Research has shown that the monoarylation of dichloropyridines can be achieved with high selectivity. For instance, the Suzuki-Miyaura coupling of methyl-2,5-dichloropicolinate with an aryl boronic acid can be controlled to favor substitution at the C2 position. This highlights the potential to selectively functionalize one position of a dichloropyridine while leaving the other chlorine atom for subsequent reactions or as a final substituent. The choice of phosphine (B1218219) ligands, such as PPh₂Me, has been shown to be optimal for achieving high selectivity in some cases.

| Dichloropyridine Substrate | Boronic Acid | Catalyst / Ligand | Product (Mono-arylated) |

| Methyl-2,5-dichloropicolinate | (2-Fluorophenyl)boronic acid | Ni(cod)₂ / PPh₂Me | Methyl 5-chloro-2-(2-fluorophenyl)picolinate |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-phenylpyrimidine |

| 2,4-dichloropyridine | Arylboronic acid | Pd(OAc)₂ / IPr | 2-Chloro-4-arylpyridine |

Esterification and Saponification Techniques for Picolinate Formation

The final steps in the synthesis of Potassium 5-chloro-4-methoxypicolinate involve the formation of the picolinate ester, typically a methyl or ethyl ester for ease of handling and purification, followed by saponification to yield the potassium salt.

Esterification: The conversion of 5-chloro-4-methoxypicolinic acid to its corresponding ester can be accomplished through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach.

Alternatively, for more sensitive substrates, milder conditions can be used. For example, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Saponification: The final step to obtain the potassium salt is the saponification of the picolinate ester. This is a hydrolysis reaction carried out under basic conditions. The ester is treated with a stoichiometric amount of potassium hydroxide (KOH) in an aqueous or alcoholic solution. The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the potassium carboxylate salt and the corresponding alcohol as a byproduct. The reaction is typically driven to completion by heating.

The general reaction for saponification is as follows:

Figure 2: General Scheme for Saponification of a Picolinate EsterWhere R is an alkyl group, and R' and R'' represent the chloro and methoxy substituents.

The purity of the final product can be ensured by careful control of the stoichiometry and reaction conditions, followed by appropriate workup and purification steps, such as crystallization.

Advanced Synthetic Approaches and Reaction Optimizations

The synthesis of complex substituted pyridines like this compound can benefit from advanced synthetic methodologies and careful reaction optimization to improve yields, reduce reaction times, and enhance selectivity.

Modern synthetic organic chemistry offers a range of techniques that can be applied. For instance, flow chemistry can provide better control over reaction parameters such as temperature and mixing, which can be particularly advantageous for highly exothermic or fast reactions. Microwave-assisted synthesis is another technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.

Reaction optimization is a critical aspect of developing a robust and efficient synthesis. This can involve a systematic screening of various parameters, a practice often referred to as Design of Experiments (DoE). Key variables that are often optimized include:

Catalyst and Ligand: In cross-coupling reactions, the choice of the palladium or nickel catalyst and the associated phosphine or N-heterocyclic carbene (NHC) ligand can have a profound impact on the regioselectivity and efficiency of the reaction.

Base: The strength and nature of the base used in reactions like O-alkylation and cross-coupling can influence the reaction rate and the formation of byproducts.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and intermediates, as well as the stability of catalytic species.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to maximize the yield of the desired product while minimizing degradation or the formation of side products.

For example, in the Suzuki coupling of 2,4-dichloropyrimidines, a thorough screening of solvents, catalysts, and temperature led to an optimized microwave-assisted procedure with a short reaction time of 15 minutes and a very low catalyst loading. Such optimization efforts are crucial for developing scalable and cost-effective synthetic routes for fine chemicals like this compound.

Stereoselective Synthesis Methodologies for Picolinate Derivatives

Achieving stereoselectivity in the synthesis of picolinate derivatives is a significant challenge due to the aromatic and planar nature of the pyridine ring. Direct stereoselective synthesis on the ring itself is complex; therefore, strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or the introduction of stereocenters on substituents attached to the picolinate core.

Key strategies for inducing stereoselectivity in related heterocyclic syntheses include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of a reaction.

Substrate Control: Where existing stereocenters in a substrate direct the formation of new stereocenters.

Catalytic Systems in Picolinate Derivative Synthesis

Catalysis is fundamental to the efficient and selective synthesis of picolinate derivatives. Various catalytic systems, encompassing both homogeneous and heterogeneous catalysts, have been developed to facilitate the construction and functionalization of the picolinate framework.

Heterogeneous catalysts are particularly noteworthy for their ease of separation and potential for recyclability. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been employed for the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction at ambient temperature. rsc.org This catalyst facilitates a cooperative vinylogous anomeric-based oxidation mechanism. rsc.org

Homogeneous catalysts, including metal complexes, also play a crucial role. Copper-catalyzed reactions, for example, are used for the conversion of bromo-substituted picolinates into primary amines by treatment with aqueous ammonia. google.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been used to synthesize extended aminopicolinic acid derivatives by coupling iodo-substituted picolinates with terminal alkynes. umsl.edu

Below is a table summarizing various catalytic systems used in the synthesis of picolinate derivatives:

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component reaction | Aldehydes, malononitrile, ammonium (B1175870) acetate (B1210297), ethyl 2-oxopropanoate | Picolinate derivatives | rsc.org |

| Copper | Amination | Bromo-picolinates, aqueous ammonia | Amino-picolinates | google.com |

| Bis-(triphenylphosphine) palladium(II) chloride / Copper(I) iodide | Sonogashira Coupling | Iodo-picolinates, terminal alkynes | Alkynyl-picolinates | umsl.edu |

Green Chemistry Principles and Sustainable Synthesis of Picolinates

The principles of green chemistry are increasingly being applied to the synthesis of picolinates and other pyridine carboxylic acids to minimize environmental impact and enhance safety and efficiency.

A key green strategy is the use of multi-component reactions (MCRs). MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste, reaction time, and energy consumption. nih.gov The synthesis of pyrazolo[3,4-b]quinolinones, for example, has been achieved using pyridine-2-carboxylic acid itself as an efficient and recyclable catalyst. nih.gov

Another significant advancement is the development of vapor-phase oxidation processes for producing pyridine carboxylic acids from alkylpyridines. google.com These methods use air as the oxidant and water as the solvent, avoiding the need for stoichiometric, and often hazardous, chemical oxidizing agents. google.com For instance, nicotinic acid can be produced from β-picoline with high conversion and selectivity using a vanadia-based catalyst in the gas phase. google.com

Hydrothermal synthesis is another green approach, as demonstrated in the one-step synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt in water. This method is noted for its simple operation and low environmental pollution. google.com

The following table compares traditional and green approaches to pyridine carboxylic acid synthesis:

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches | Reference |

| Oxidant | Stoichiometric strong oxidants (e.g., nitric acid) | Catalytic amounts of catalyst with air (O₂) | google.com |

| Solvent | Organic solvents | Water, or solvent-free conditions | google.com |

| Process | Multi-step synthesis | One-pot, multi-component reactions | nih.gov |

| Byproducts | Significant waste from spent oxidants and solvents | Minimal waste, higher atom economy | nih.govgoogle.com |

| Catalyst | Often single-use | Recyclable heterogeneous or biocatalysts | nih.gov |

Mechanistic Investigations of Biochemical and Biological Interactions

Mode of Action Studies for Picolinate-Based Compounds

Picolinate-based compounds, derivatives of picolinic acid, exhibit a range of biochemical and biological activities. Understanding their mode of action involves examining their interactions with specific molecules and pathways within a biological system.

Interaction with Specific Molecular Targets and Intracellular Biochemical Pathways

Research into picolinate-based compounds has revealed interactions with several key intracellular pathways and molecular targets.

One notable example is chromium picolinate (B1231196), which is understood to regulate insulin (B600854) activity by enhancing the sensitivity of the insulin receptor and promoting the utilization of glucose. drugbank.com This suggests an interaction with the insulin signaling pathway. Further studies on vascular smooth muscle cells demonstrated that chromium picolinate modulates intracellular calcium metabolism. nih.gov It was found to stimulate the gene expression and protein levels of plasmalemmal Ca2+-ATPase, an enzyme crucial for calcium ion transport. nih.gov This modulation helps reduce intracellular calcium loads, which can influence vascular resistance. nih.gov

Other derivatives of picolinic acid have been synthesized and investigated for different therapeutic purposes. For instance, a novel picolinic acid derivative was shown to induce apoptosis (programmed cell death) in human non-small cell lung cancer cells through a mechanism involving endoplasmic reticulum stress. pensoft.net Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, are often employed to identify the specific molecular targets of such new compounds, for example, the ATP binding site of the EGFR kinase. pensoft.net

Cellular Process Modulation (e.g., effects on cell division, cell elongation, protein synthesis, and respiration in susceptible organisms)

The interaction of picolinate compounds with molecular targets can lead to the modulation of fundamental cellular processes.

Cell Division: The progression of the cell cycle is tightly regulated, and the synthesis of specific proteins is critical for cells to move through different phases, such as the G1 phase. nih.gov It is understood that a sufficient rate of protein synthesis is required for cells to commit to a new round of division. nih.gov Compounds that interfere with protein synthesis can, therefore, cause cell cycle arrest.

Protein Synthesis: The bulk of cellular protein synthesis appears to increase at an exponential rate during the cell cycle. nih.gov This process is primarily controlled at the initiation step, where ribosomes are recruited to messenger RNA (mRNA). nih.gov

Respiration: Cellular respiration involves a series of metabolic reactions to convert biochemical energy into ATP. In organisms like Escherichia coli, key enzymes for this process, such as succinate (B1194679) dehydrogenase and various oxidases, are primarily bound to the cell membrane. nih.gov The activity of these respiratory enzymes can be a target for chemical compounds.

Translocation and Distribution Mechanisms in Biological Systems

Following administration, the distribution and translocation of picolinate compounds determine their availability at target sites.

Studies using radiolabeled chromium picolinate in rats have shown that the complex is rapidly cleared from the bloodstream and enters tissue cells intact. nih.gov The majority of the absorbed compound is found in the kidney, muscle, and liver. nih.gov Within liver cells (hepatocytes), the distribution varies among subcellular compartments over time. nih.gov

The table below summarizes the subcellular distribution pattern observed in hepatocytes.

| Subcellular Component | Speed of Radiolabel Appearance |

|---|---|

| Nucleus | Most Rapid |

| Mitochondria | Most Rapid |

| Cytosol | Intermediate |

| Lysosomes | Slowest |

| Microsomes | Slowest |

Data derived from studies on the subcellular distribution of radiolabeled chromium picolinate in rat hepatocytes. nih.gov

Further research on picolinic acid itself investigated its role in translocating metal ions across lipid bilayers. These studies suggested that picolinic acid acts as an unselective chelating agent, capable of increasing the efflux of various divalent metal ions from liposomes, rather than functioning as a specific ionophore (a lipid-soluble molecule that transports ions across a lipid bilayer). researchgate.net

Enzymatic and Receptor-Level Interactions of Potassium 5-chloro-4-methoxypicolinate Analogs

The structural framework of picolinic acid can be modified to create analogs that interact with specific enzymes and receptors, such as ion channels.

Modulation of Potassium Channels (e.g., K_V10.1) by Picolinate Derivatives

Potassium channels are a diverse family of transmembrane proteins that selectively transport potassium ions (K+) across cell membranes, playing a critical role in setting the membrane potential and regulating cellular excitability. nih.govmdpi.com These channels are significant drug targets due to their widespread physiological functions. mdpi.com

Voltage-gated potassium (K_V) channels, which open or close in response to changes in membrane voltage, are a major subfamily. mdpi.com The function of these channels can be influenced by accessory proteins (β subunits) that co-assemble with the primary channel-forming (α) subunits. nih.gov Small molecules, including derivatives of natural compounds, can act as modulators of these channels, either blocking ion flow or altering the channel's activity. mdpi.commdpi.com While specific data on this compound is limited, its analogs could theoretically be designed to interact with specific potassium channels, such as those from the ether-à-go-go-related family (e.g., K_V11.1 or hERG) or other K_V subfamilies. mdpi.com

Gating Modifier Effects and Conformational Changes

The "gating" of an ion channel refers to its transition between open, closed, and inactivated states. nih.gov Molecules that alter these transitions are known as gating modifiers. nih.gov

The mechanism of action for many gating modifiers involves binding to the channel's voltage-sensor domain, which is the part of the protein that detects changes in membrane voltage. nih.gov This binding can stabilize the channel in a particular conformational state, a mechanism described as "voltage-sensor trapping". nih.gov This prevents the normal conformational changes required for channel opening or closing.

Ligand binding can induce significant conformational changes in proteins, including enzymes and ion channels. nih.gov The binding energy of the ligand can be used to drive energetically unfavorable changes, such as moving a flexible loop or domain from an inactive to a catalytically competent conformation. nih.gov For a picolinate derivative acting as a gating modifier on a potassium channel, its binding to an external receptor site could allosterically induce conformational changes in the pore-forming region, thereby modifying the flow of ions.

Immunomodulatory Mechanisms via Pyridine (B92270) DerivativesWhile this compound is a pyridine derivative, no studies were found that investigate its potential immunomodulatory mechanisms.

Due to the absence of research findings on this compound in these specific areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline and content inclusions. Further research on this compound is required before a comprehensive report on its biochemical and biological interactions can be compiled.

Metabolic Fate and Environmental Biotransformation

Environmental Degradation Pathways of Picolinate (B1231196) Analogs

The dissipation of picolinate herbicides in the environment is a complex process involving both biological and non-biological mechanisms. The rate and nature of this degradation are influenced by a variety of environmental factors, including soil type, microbial population, moisture, temperature, and sunlight exposure. weedsmart.org.au

Microbial biotransformation is a primary driver of herbicide breakdown in soil ecosystems. weedsmart.org.aunih.gov A diverse range of soil microorganisms, particularly bacteria, can utilize herbicides as a source of carbon, nitrogen, or energy, leading to their degradation. nih.govresearchgate.net

Research on picolinic acid, the parent structure of this compound class, has shown that bacteria from the genus Rhodococcus are capable of its complete degradation. mdpi.com For instance, Rhodococcus sp. PA18 was found to utilize picolinic acid as its sole carbon and energy source, degrading it completely within 24-28 hours under laboratory conditions. mdpi.com The primary metabolic route initiated by these bacteria involves an oxidative attack on the pyridine (B92270) ring. mdpi.com Similarly, strains of Pseudomonas have been identified that degrade chloroacetamide herbicides, suggesting their potential role in the breakdown of other chlorinated aromatic compounds. mdpi.com

The efficacy of microbial degradation is dependent on several environmental conditions. Key factors influencing the rate of herbicide dissipation are summarized in the table below.

| Factor | Influence on Microbial Degradation |

| Moisture | Essential for microbial activity; rates are often lower in very dry conditions. weedsmart.org.au |

| Temperature | Affects microbial metabolic rates, with optimal temperatures leading to faster degradation. weedsmart.org.au |

| Soil Organic Matter | Can influence herbicide availability through sorption and provides nutrients for microbial growth. weedsmart.org.au |

| Microbial Population | The presence and acclimatization of specific herbicide-degrading microbial consortia are crucial. nih.gov |

| pH | Affects both microbial activity and the chemical state of the herbicide. |

The repeated application of herbicides can lead to selection pressure on soil microbial communities, potentially enhancing the population of microbes capable of degrading these compounds. nih.gov

In addition to microbial action, abiotic processes contribute to the breakdown of picolinate analogs in the environment. The two most significant abiotic degradation pathways are hydrolysis and photolysis. mdpi.com

Hydrolysis is a chemical process in which a molecule is cleaved by reaction with water. The rate of hydrolysis for many pesticides, including those with ester or sulfonylurea structures, is highly dependent on pH and temperature. usda.gov For picolinate esters, hydrolysis is significantly accelerated by the presence of divalent metal ions such as Cu²⁺ and Zn²⁺. acs.org Studies on sulfonylurea herbicides, which share some structural similarities in terms of heterocyclic rings, show that hydrolysis is much faster in acidic or basic conditions compared to neutral pH. usda.gov For example, the hydrolysis of the herbicide flumioxazin (B1672886) was found to have a half-life (t₁/₂) of 16.4 hours at pH 5, which decreased to 9.1 hours at pH 7 and dramatically to 0.25 hours at pH 9. nih.gov

Photolysis involves the degradation of a compound by light, particularly the ultraviolet (UV) component of sunlight. frontiersin.org This process can occur through direct photolysis, where the herbicide molecule itself absorbs light energy, leading to bond cleavage, or indirect photolysis, involving photosensitizers present in the environment. frontiersin.org The rate of photolytic degradation is also influenced by pH. For flumioxazin, the photolytic half-life was about 10 times shorter at pH 7 (4.9 hours) than at pH 5 (41.5 hours), even after accounting for hydrolysis. nih.gov This indicates that both chemical and photochemical degradation pathways can be significant for the environmental dissipation of complex heterocyclic herbicides.

Biochemical Metabolism in Biological Organisms

Once absorbed by an organism, Potassium 5-chloro-4-methoxypicolinate and its analogs undergo a series of biochemical reactions, collectively known as metabolism. These processes, primarily occurring in the liver in mammals and within cells of plants and microorganisms, aim to detoxify and eliminate the foreign compound.

The metabolism of picolinate analogs generally proceeds through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxyl), while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion.

Based on studies of related compounds, several metabolic pathways can be proposed for this compound:

Hydroxylation: This is a common initial step in the degradation of aromatic rings. For picolinic acid, microbial degradation leads to the formation of 6-hydroxypicolinic acid (6HPA) as a major initial metabolite. mdpi.com

Dealkylation: The methoxy (B1213986) group (-OCH₃) on the pyridine ring is a likely site for O-dealkylation, which would result in a hydroxyl group and the release of formaldehyde. This is a common metabolic reaction catalyzed by cytochrome P-450 enzymes.

Dechlorination: The removal of the chlorine atom is a critical step, which can occur via oxidative or reductive pathways. mdpi.comnih.gov

Ring Cleavage: Following initial modifications like hydroxylation, the aromatic ring can be opened, leading to further degradation into smaller aliphatic molecules that can enter central metabolic pathways. mdpi.com

A study on the biotransformation of 4-chloro-2-nitrophenol (B165678) by a Bacillus species identified several intermediates, illustrating a plausible sequence of reactions. The proposed pathway involved reduction of the nitro group to an amine, followed by acetylation and cyclization. nih.gov

The table below lists potential metabolic intermediates for chlorinated and methoxylated picolinates based on analogous transformations.

| Precursor Compound | Transformation | Potential Intermediate(s) |

| Picolinic Acid | Hydroxylation | 6-hydroxypicolinic acid mdpi.com |

| Picloram (B1677784) (trichlorinated picolinate) | Reductive Dechlorination | Dichloro-4-amino-2-pyridinecarboxylic acid isomer nih.gov |

| 4-chloro-2-nitrophenol | Reduction, Acetylation, Cyclization | 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole (B95198) nih.gov |

| Acetochlor (chloroacetanilide) | Dechlorination, Hydroxylation, N-dealkylation | CMEPA, ECA, EMEMA, EPA, MEA mdpi.com |

The structural features of an herbicide molecule play a crucial role in determining its metabolic stability and persistence.

Halogenation: The presence of a chlorine atom on the picolinate ring significantly influences its chemical properties and susceptibility to degradation. The carbon-chlorine bond is strong and generally requires specific enzymatic activity for cleavage. Halogenation can make the aromatic ring more resistant to electrophilic attack, thereby increasing its metabolic stability. mdpi.com However, the position of the halogen is also critical. A comparative study of two structurally similar sulfonylurea herbicides found that a chlorine substitution on the pyrazole (B372694) ring made one compound (halosulfuron methyl) significantly more susceptible to cleavage under alkaline conditions than its non-chlorinated analog (pyrazosulfuron ethyl). usda.gov This suggests that halogenation can, in some cases, create a site for specific degradation reactions.

Methoxy Groups: The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic distribution of the pyridine ring, potentially affecting its susceptibility to oxidative metabolism. It also provides a target for O-demethylation, a common and often rapid metabolic reaction catalyzed by cytochrome P450 enzymes. This reaction can serve as an initial step leading to further degradation.

Dechlorination, the removal of chlorine atoms from a molecule, is a key reaction in the metabolism of many chlorinated xenobiotics. nih.gov This process is often considered a detoxification step, as the resulting metabolites are typically less toxic and more biodegradable than the parent compound. researchgate.net

Reductive dechlorination is a particularly important pathway under anaerobic (low-oxygen) conditions, such as those found in certain soils, sediments, and parts of the gastrointestinal tract. nih.gov Studies on the highly chlorinated picolinate herbicide picloram demonstrated that it undergoes reductive dechlorination by microorganisms in anaerobic freshwater sediment. nih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom.

Other reactions can also contribute to detoxification. For instance, conjugation reactions (Phase II metabolism) involving enzymes like glutathione (B108866) S-transferases (GSTs) can attach highly water-soluble molecules like glutathione to the herbicide or its metabolites, facilitating rapid excretion from the organism. nih.gov Conversely, some metabolic transformations can result in "activation," where the metabolite is more biologically active or toxic than the parent compound, although detoxification is the more common outcome for herbicides.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Picolinate (B1231196) Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for elucidating the molecular structure and concentration of picolinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including picolinate derivatives. jchps.comscilit.com It provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus. jchps.com The fundamental principle involves the absorption of electromagnetic radiation by magnetically active nuclei (such as ¹H and ¹³C) when placed in a strong magnetic field, causing them to transition between nuclear spin states. jchps.com

The key parameters derived from an NMR spectrum are:

Chemical Shift (δ): Indicates the electronic environment of a nucleus, providing clues about functional groups and neighboring atoms. core.ac.uk

Signal Intensity (Integration): Proportional to the number of nuclei giving rise to the signal. core.ac.uk

Spin-Spin Coupling (J-coupling): Reveals information about the connectivity of atoms by showing how neighboring nuclei interact. core.ac.uk

In the study of metal-picolinate complexes, such as chromium picolinate, NMR has been used to investigate the bonding between the picolinic acid (PicA) ligand and the metal ion. Research has shown that strong bonding between the picolinate ligand and a paramagnetic metal like chromium(III) can lead to significant broadening or shifting of the NMR signal, sometimes to the extent that it is no longer detectable under standard conditions. usda.gov One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, are instrumental in assembling the complete chemical structure of complex molecules. core.ac.uk

Mass Spectrometry (MS) Applications (e.g., LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely applied in the analysis of picolinates for identification, quantification, and structural confirmation. thermofisher.com MS is particularly powerful when coupled with a separation technique like liquid chromatography (LC), a configuration known as LC-MS. libretexts.org

For complex samples, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.net In LC-MS/MS, a precursor ion of the target analyte is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces matrix interference and allows for precise quantification even at very low concentrations. nih.govnih.gov

Key applications and findings in picolinate analysis include:

Pesticide Residue Analysis: LC-MS/MS is a primary tool for detecting and quantifying highly polar pesticides, a group that can include picolinate derivatives, in food and environmental samples. thermofisher.comlibretexts.orglcms.cz

Identification of Complexes: Electrospray ionization (ESI) is a common "soft" ionization technique used for analyzing metal-picolinate complexes, as it can ionize molecules directly from a solution with minimal fragmentation. researchgate.netresearchgate.net For instance, in the analysis of chromium(III) picolinate, ESI-MS detected the molecular cation [Cr(pic)₂ + H]⁺ at an m/z of 419. researchgate.net

High-Resolution Mass Spectrometry (HRAM): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide high-resolution mass data, enabling the differentiation of isomeric pesticides that may not be separable by chromatography alone. libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) and Spectrofluorimetric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is a straightforward and robust technique often used for the quantitative analysis of picolinates, particularly when coupled with HPLC. koreascience.kr For example, chromium(III) picolinate exhibits a UV absorbance maximum that can be monitored for quantification, with a common wavelength being 264 nm. researchgate.netnih.gov

Spectrofluorimetric analysis offers higher sensitivity and selectivity than UV-Vis absorption spectroscopy. Some picolinate compounds can be derivatized or induced to fluoresce, allowing for their detection at much lower concentrations. A method for the fluorometric determination of picolinic acid involves post-column UV irradiation after HPLC separation. nih.gov The column effluent is irradiated with UV light, causing the analyte to form a fluorescent product that can be measured at specific excitation and emission wavelengths (e.g., 336 nm and 448 nm, respectively). nih.gov This approach has achieved detection limits in the picomole range. nih.gov

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of picolinates, liquid chromatography is the most prevalent approach.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. nih.govresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles but utilizes columns packed with smaller particles (typically sub-2 µm), resulting in higher resolution, faster analysis times, and improved sensitivity. sielc.com

These techniques are routinely used for the analysis of picolinate compounds in various matrices. researchgate.net A typical HPLC system for picolinate analysis consists of a pump to deliver the mobile phase, an injector, a chromatographic column where the separation occurs, and a detector (commonly UV-Vis or a mass spectrometer). researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of picolinate compounds based on published research.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Analyte | Chromium(III) Picolinate | Picolinic Acid | Ethyl Picolinate |

| Column | Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | Capcell Pak C18 | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724):Water (40:60 v/v) | 0.1 M sodium phosphate (B84403) (pH 3.0) with zinc acetate (B1210297) and trimethylamine | Acetonitrile, water, and phosphoric acid |

| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detector | UV at 264 nm | Fluorescence (Ex: 336 nm, Em: 448 nm) | UV or MS |

| Reference | nih.gov | nih.gov | sielc.com |

This table is interactive. Click on the headers to sort.

Stationary Phase Selection and Optimization (e.g., C18 columns)

The choice of stationary phase is critical for achieving effective separation in HPLC. For picolinates and other polar compounds, reversed-phase chromatography is the most common mode. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The most widely used stationary phase is C18-modified silica (B1680970), where octadecylsilane (B103800) is chemically bonded to silica particles. biocompare.comlabcompare.comglsciencesinc.com C18 columns are highly versatile and provide excellent retention for a broad range of nonpolar and moderately polar analytes. thermofisher.com The long C18 hydrocarbon chains create a hydrophobic environment that retains analytes through hydrophobic interactions. biocompare.com

However, highly polar picolinates can sometimes exhibit poor retention on traditional C18 columns, especially with highly aqueous mobile phases. nih.gov To address this, several strategies and alternative stationary phases are employed:

End-capping: Most modern C18 columns are "end-capped," a process where residual silanol (B1196071) groups on the silica surface are deactivated to reduce unwanted secondary interactions and improve peak shape for basic compounds. thermofisher.com

Ion-Pair Chromatography: An ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can be added to the mobile phase. This reagent pairs with the charged analyte, forming a neutral, more hydrophobic complex that is better retained on the C18 column. researchgate.net

Alternative Stationary Phases: For very polar compounds that are not well-retained on C18, other stationary phases like hydrophilic interaction liquid chromatography (HILIC) columns may be used. nih.govbohrium.com HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for highly polar compounds. bohrium.com

Optimization of the stationary phase involves selecting a column with the appropriate chemistry (e.g., C18, C8), particle size, and pore size to achieve the desired resolution, selectivity, and analysis time for the specific picolinate analyte and sample matrix. labcompare.compci-hplc.com

Mobile Phase System Development

The development of an effective mobile phase system is a critical step in achieving optimal separation in High-Performance Liquid Chromatography (HPLC). For picolinic acid derivatives and related herbicides, reversed-phase HPLC is a commonly employed technique.

Solvent Comparisons and Optimization: The choice of organic solvent in the mobile phase significantly impacts retention and selectivity. chromatographyonline.com For compounds similar to Potassium 5-chloro-4-methoxypicolinate, such as haloxyfop-P-methyl and clopyralid, mixtures of acetonitrile or methanol (B129727) with water are frequently used. oup.comlongdom.org

In the analysis of haloxyfop-P-methyl, a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid has been shown to be effective. sielc.com The substitution of phosphoric acid with formic acid is particularly important for mass spectrometry (MS) compatibility. sielc.com Comparative studies have shown that an acetonitrile-formic acid aqueous solution can provide superior separation and higher sensitivity compared to methanol-based mobile phases for certain herbicides. oup.com

The pH of the mobile phase is another critical parameter, especially for ionizable compounds. chromatographyonline.commastelf.com For the analysis of picolinic acid, adjusting the mobile phase to a specific pH is necessary to achieve sharp peaks and good sensitivity. nih.gov For instance, a mobile phase of 0.1 mol/L sodium phosphate solution adjusted to pH 3.0 has been used effectively. nih.gov Similarly, for chromium picolinate, a mobile phase consisting of an aqueous acetic acid solution and acetonitrile has been patented. google.com

The following table summarizes various mobile phase compositions used for the analysis of related picolinate and phenoxyacetic acid herbicides.

| Compound | Mobile Phase Composition | Column Type | Detection | Reference |

| Haloxyfop-P-methyl | Acetonitrile, Water, Phosphoric Acid | Newcrom R1 | UV/MS | sielc.com |

| Haloxyfop-P-methyl | Acetonitrile, Formic acid aqueous solution | Eclipse XDB-C18 | LC-MS/MS | oup.com |

| Picolinic Acid | 0.1 mol/L Sodium Phosphate (pH 3.0), Zinc Acetate, Triethylamine | Capcell Pak C18 | Fluorescence | nih.gov |

| Clopyralid | 0.02% Acetic Acid in Methanol:Acetonitrile (90:10 v/v) | C18 | HPLC-UV | longdom.org |

| Chromium Picolinate | Acetonitrile:Water (40:60 v/v) | Supelcosil LC-18 | HPLC-UV | nih.gov |

Specialized Chromatographic Approaches

To meet the demands for higher sensitivity and throughput, specialized chromatographic techniques have been developed.

Direct Injection LC-MS/MS: For the analysis of herbicide residues in aqueous samples, direct injection coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a streamlined and highly sensitive approach. thermofisher.comwaters.com This technique eliminates the need for extensive and time-consuming sample preconcentration steps, which can be a source of analytical error. thermofisher.com

The direct injection of water samples is particularly advantageous for monitoring drinking water, where very low detection limits are required. lcms.cz By using large volume injections, trace levels of acidic herbicides can be quantified without prior enrichment. waters.comlcms.cz This "dilute and shoot" approach has been successfully applied to the analysis of various pesticides and contaminants in environmental and food matrices. chromatographyonline.com

Modern LC-MS/MS systems, equipped with advanced ion optics, provide the necessary sensitivity to detect contaminants at nanogram-per-liter levels or lower directly from the sample matrix. lcms.cz An online preconcentration and cleanup method can be integrated into the system to further enhance sensitivity and precision. thermofisher.com

The table below outlines key parameters for direct injection LC-MS/MS methods developed for acidic herbicides.

| Parameter | Method for Phenoxyacetic Herbicides | Method for Various Herbicides |

| System | ACQUITY UPLC I-Class / Xevo TQ-S MS | Thermo Scientific EQuan System |

| Injection Volume | Up to 100 µL | 1 mL, 5 mL, and 20 mL |

| Sample Pre-treatment | None (Direct Injection) | None (Online Preconcentration) |

| Achieved LOD | As low as 2.5 ng/L | pg/mL to pg/mL range |

| Reference | lcms.cz | thermofisher.com |

Electrochemical and Other Advanced Detection Strategies

Beyond traditional chromatographic detection, electrochemical methods and other advanced strategies offer alternative and often complementary approaches for the quantification of electroactive compounds like picolinate herbicides.

Electrochemical Sensors: Electrochemical detection offers several advantages, including rapid response times, portability, and low cost. researchgate.net Voltammetric methods, for instance, have been successfully applied to the determination of the pyridine (B92270) herbicide triclopyr (B129103) using a boron-doped diamond electrode. researchgate.net This method demonstrated a well-defined, pH-independent oxidation signal, allowing for sensitive detection in various sample matrices. researchgate.net

Electrochemical sensors can be designed with high specificity by modifying the electrode surface with materials that have an affinity for the target analyte. nih.gov For other pesticides, such as diuron, modified glassy carbon electrodes have been developed that exhibit a wide linear range and a low limit of detection. mdpi.com While specific applications for this compound are not yet established, the principles of these electrochemical methods could be adapted for its detection. nih.gov

Other Advanced Detection Techniques: Surface-Enhanced Raman Scattering (SERS) is another powerful technique for the detection of trace contaminants. SERS offers non-destructive analysis with high sensitivity and molecular fingerprinting capabilities, which can be advantageous for complex sample matrices. mdpi.com

The following table provides an overview of the performance of electrochemical methods for related pesticides.

| Analyte | Electrode | Technique | Limit of Detection (LOD) | Reference |

| Triclopyr | Boron-Doped Diamond Electrode | Voltammetry | 1.0 - 108.8 µg/L range | researchgate.net |

| Diuron | Modified Glassy Carbon Electrode | Differential Pulse Voltammetry | 0.04 µg/mL | mdpi.com |

| Lindane | Not Specified | Voltammetry/EIS | As low as 1.0 nM | nih.gov |

Structure Activity Relationship Sar and Derivative Research

Design and Synthesis of Novel Potassium 5-chloro-4-methoxypicolinate Derivatives

The core strategy in developing novel derivatives involves the chemical modification of the parent picolinate (B1231196) structure. This includes altering substituents on the pyridine (B92270) ring and transforming the carboxylate group into other functional groups.

A primary focus of derivative research has been the modification of the picolinic acid skeleton, particularly at the 6-position of the pyridine ring. nih.gov Inspired by the development of 6-aryl-2-picolinate herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, researchers have explored replacing the chlorine atom at this position with various aryl-substituted groups. nih.govresearchgate.net

One successful strategy involves introducing a substituted pyrazolyl ring at the 6-position. nih.gov This modification has led to the discovery of new compounds with significant herbicidal potential. nih.gov For instance, studies have shown that introducing a phenyl-substituted pyrazole (B372694) in place of the chlorine atom at the 6-position of picloram (B1677784) (a related picolinic acid herbicide) can yield molecules with potent herbicidal activity. mdpi.com The specific substituents on the attached phenyl ring play a crucial role in determining the level of activity. nih.gov

Another approach involves the introduction of an indazole group at the 6-position, which has also resulted in compounds with excellent inhibitory properties against the root growth of various weeds. mdpi.com These modifications highlight a consistent strategy: using the picolinic acid backbone as a scaffold and introducing diverse cyclic structures at key positions to explore new chemical space and identify more effective herbicidal agents. researchgate.netmdpi.com

Table 1: Herbicidal Activity of Picolinate Derivatives with Pyridine Ring Modifications

The carboxylate group of picolinic acids is a key site for derivatization, allowing for the synthesis of esters and amides. thermofisher.com These reactions are fundamental in medicinal chemistry and agrochemical research to modify a compound's physicochemical properties, such as solubility, stability, and membrane permeability.

The conversion of carboxylic acids into esters or amides is a well-established chemical transformation. thermofisher.comlibretexts.org For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol. thermofisher.com Amide formation is often accomplished by coupling the carboxylic acid with an amine, a reaction that can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in aqueous solutions. thermofisher.commdpi.com The picolinamide (B142947) moiety, once formed, can also serve as a directing group in certain synthetic reactions or be removed under mild reductive conditions. researchgate.net

This derivatization is a critical tool for creating prodrugs or pro-herbicides, where the ester or amide form is less active but is converted to the active carboxylic acid within the target organism. This approach can improve uptake and translocation of the compound. The development of novel picolinate herbicides such as halauxifen-methyl and florpyrauxifen-benzyl, which are methyl and benzyl (B1604629) esters respectively, demonstrates the success of this strategy. nih.govresearchgate.net

Elucidating Key Structural Features for Enhanced Activity and Selectivity

SAR studies aim to identify the specific molecular components responsible for a compound's biological effects. For picolinate derivatives, this involves analyzing the influence of different atoms and functional groups on their herbicidal activity.

Halogen atoms are prevalent in bioactive molecules, with over 25% of small molecule drugs and more than 30% of modern agrochemicals containing at least one. researchgate.net The incorporation of halogens like chlorine, fluorine, or bromine into a molecule can significantly alter its physical, chemical, and biological properties. nih.gov The chlorine atom at the 5-position of this compound is a critical feature.

Halogenation can influence a molecule's:

Biological Activity: Halogens can increase binding affinity to target proteins through halogen bonding and hydrophobic interactions, thereby enhancing potency. researchgate.net

Metabolic Stability: The introduction of a halogen can block sites of metabolic attack, particularly oxidation, leading to a longer biological half-life. nih.gov

Lipophilicity: Halogens generally increase the lipophilicity of a compound, which can affect its absorption, distribution, and transport across biological membranes.

In the context of picolinate herbicides, the type and position of the halogen on the pyridine ring are crucial. For example, in a study of 4-amino-3-chloro-5-fluoro-2-picolinic acid derivatives, the specific combination of chlorine and fluorine was integral to their herbicidal profile. nih.gov Research on curcumin (B1669340) analogs also showed that replacing a methoxy (B1213986) group with bromine maintained anti-inflammatory activity, while other substitutions were inactive, demonstrating the profound and specific effects of halogen choice. nih.gov

The methoxy group (-OCH₃) is a small, common functional group in many drugs and natural products that can significantly impact a molecule's properties. nih.gov The methoxy group at the 4-position of the pyridine ring in this compound is expected to play several key roles. nih.govresearchgate.net

Key functions of the methoxy group include:

Molecular Interactions: The oxygen atom can act as a hydrogen bond acceptor, helping to anchor the molecule in the binding pocket of a target protein. researchgate.net

Conformational Control: The methoxy group can influence the preferred conformation of the molecule due to steric effects, which can be critical for optimal binding to a receptor.

Physicochemical Properties: It can modulate lipophilicity and solubility, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.net

Electronic Effects: As an electron-donating group, it can influence the reactivity of the aromatic ring. mdpi.com

Studies have shown that the presence and position of methoxy groups are critical for the biological activity of various compounds. nih.govmdpi.com For instance, in some bioactive molecules, the methoxy group is key to stability against certain enzymes by introducing steric hindrance. researchgate.net

Modifications to the side chains of a core structure are a cornerstone of drug and herbicide development. mdpi.com As discussed in section 6.1.1, attaching different aryl-substituted groups to the picolinate ring creates new side chains whose properties are critical for activity.

The structure-activity relationship of these side chains is often complex:

Substituent Position: Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that the position of substituents on the phenyl ring was directly related to inhibitory activity. nih.gov Compounds with substituents at the 2- and 4-positions of the phenyl ring generally showed much better activity than those with substituents at the 3-position. nih.gov

Electronic Properties: The electronic nature of the substituents (i.e., electron-withdrawing or electron-donating) can influence how the side chain interacts with the target site. mdpi.com For some picolinate derivatives, compounds with electron-withdrawing substituents on the side chain ring showed better activity. mdpi.com

Table 2: Influence of Side Chain Substituents on Phenyl Ring of Picolinate Derivatives

Computational Chemistry and Molecular Modeling for SAR Prediction

In the quest to understand and predict the biological activity of novel compounds, computational chemistry and molecular modeling have become indispensable tools. For derivatives of this compound, these in silico methods offer a rapid and cost-effective means to explore the structure-activity relationship (SAR), guiding the synthesis of more potent and selective analogs. By simulating the interactions between a molecule and its biological target at an atomic level, researchers can gain profound insights into the structural features crucial for its activity.

Molecular Docking Studies and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in elucidating how these compounds might interact with the binding site of a target protein.

While specific molecular docking studies on this compound are not extensively available in public literature, we can hypothesize its binding interactions based on studies of structurally related picolinic acid derivatives. pensoft.netresearchgate.net For instance, docking of picolinic acid analogs into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain has been performed to rationalize their anticancer activity. pensoft.net

A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the active site of a relevant biological target. The analysis would focus on identifying key interactions between the ligand and the protein's amino acid residues. The picolinate scaffold itself is a versatile interaction hub; the pyridine ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the carboxylate group is a potent hydrogen bond acceptor and can also form ionic bonds with positively charged residues such as lysine (B10760008) or arginine. nih.govresearchgate.net

The substituents on the pyridine ring play a critical role in modulating these interactions:

5-chloro group: The chlorine atom can form halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the binding site. It also contributes to the molecule's hydrophobicity, potentially favoring interactions with nonpolar pockets within the active site.

4-methoxy group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The methyl group can engage in van der Waals or hydrophobic interactions, further anchoring the ligand in the binding pocket.

The results of such a docking study can be summarized in a table, detailing the predicted interactions and their energies. This analysis provides a structural basis for the observed activity and guides the design of new derivatives with improved binding affinity.

Interactive Data Table: Hypothetical Binding Interactions of this compound

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Phenylalanine 185 | π-π Stacking | 3.8 |

| Lysine 206 | Ionic Bond (carboxylate) | 2.9 |

| Serine 188 | Hydrogen Bond (carboxylate) | 2.5 |

| Leucine 150 | Hydrophobic (chloro) | 4.1 |

| Asparagine 210 | Hydrogen Bond (methoxy) | 3.0 |

Note: The data presented in this table is illustrative and based on general principles of molecular interactions for picolinate scaffolds. It does not represent the results of a specific experimental study on this compound.

Research Applications and Potential Translational Avenues

Applications in Plant Science and Crop Management Research

The structural backbone of Potassium 5-chloro-4-methoxypicolinate, the picolinic acid moiety, is central to its relevance in agricultural science. Research in this area leverages the known bioactivity of picolinates as potent, hormone-mimicking compounds.

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, a category of chemicals that has been a cornerstone of weed management since the mid-20th century. nih.govmdpi.com Research in this field is driven by the need to develop new herbicides with improved efficacy, greater selectivity for target weeds, and favorable environmental profiles.

The core research strategy involves modifying the picolinic acid skeleton to discover novel compounds with enhanced herbicidal activity. mdpi.com For instance, scientists have explored replacing atoms at the 6-position of the picolinate (B1231196) ring with various functional groups, such as aryl or pyrazolyl groups, leading to the discovery of new commercial herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.com This "me too" approach, where new molecules are synthesized based on the structures of known herbicides, is a common strategy in the development of new crop protection agents. nih.gov

Compounds like this compound fit into this research paradigm as potential candidates or intermediates. The chlorine and methoxy (B1213986) substitutions on the pyridine (B92270) ring are modifications that researchers would systematically evaluate for their impact on herbicidal spectrum and crop safety. Studies have shown that even small changes to the picolinate structure can significantly alter the compound's binding affinity to auxin receptors, such as the F-box protein AFB5, thereby affecting its potency. nih.gov

Table 1: Examples of Commercial Picolinate-Based Herbicides

| Herbicide | Key Structural Feature | Year of Commercialization |

|---|---|---|

| Picloram (B1677784) | 4-amino-3,5,6-trichloropicolinic acid | 1960s |

| Clopyralid | 3,6-dichloropicolinic acid | 1975 |

| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | 2006 |

| Halauxifen-methyl | An arylpicolinate | Post-2010 |

This table illustrates the evolution of picolinate herbicides through chemical modification.

The investigation of this compound in plant science extends to its fundamental impact on plant physiology. This involves a dual consideration of its constituent ions: the picolinate anion and the potassium cation.

Picolinate as a Synthetic Auxin: The picolinate portion of the molecule acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA). mdpi.com Synthetic auxins disrupt normal plant growth by overwhelming the plant's hormonal regulatory pathways, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death in susceptible species. Research focuses on how specific substitutions on the picolinate ring influence the interaction with auxin co-receptor complexes, which include proteins like TIR1/AFB, thereby triggering the expression of auxin-responsive genes. nih.govmdpi.com

Table 2: Key Molecular-Level Functions of Potassium in Plants

| Function | Molecular Mechanism | Key Processes Affected |

|---|---|---|

| Enzyme Activation | Cofactor for numerous enzymes | Photosynthesis, Respiration, Protein Synthesis |

| Osmoregulation | Accumulation in vacuoles to lower water potential | Stomatal movement, Cell turgor, Water uptake |

| Cation-Anion Balance | Neutralizes organic and inorganic anions | pH stability, Nutrient transport |

This table summarizes the critical regulatory roles of the potassium ion in plant physiology.

Exploratory Research in Biomedicine

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active molecules and approved drugs. dntb.gov.uanih.gov This makes novel pyridine derivatives like 5-chloro-4-methoxypicolinate objects of interest for exploratory screening against various biomedical targets.

Ion channels are crucial for numerous cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Voltage-gated potassium (Kv) channels, in particular, are recognized as potential therapeutic targets. nih.gov The Kv10.1 channel (also known as Eag1) is of significant interest because its expression is high in approximately 70% of tumors but very low in healthy tissues outside the brain. nih.govfrontiersin.org This differential expression makes it an attractive target for cancer therapy.

The function of Kv10.1 is linked to cell proliferation and tumor progression. mdpi.com Therefore, molecules that can modulate the activity of this channel are of therapeutic interest. Research in this area could involve investigating whether this compound or its dissociated ions could influence the function of Kv10.1 or other cancer-relevant potassium channels. The research would aim to determine if the compound or its derivatives could act as channel blockers or modulators, thereby inhibiting the proliferation of cancer cells that overexpress these channels. frontiersin.org

The pyridine scaffold is present in a wide array of compounds that exhibit immunomodulatory and anti-inflammatory effects. dntb.gov.uanih.gov For example, certain derivatives of 3-hydroxy-pyridine-4-one have demonstrated anti-inflammatory properties, which may be related to their iron-chelating and antioxidant activities. nih.gov Other complex molecules containing pyridine rings have been studied for their ability to modulate immune responses. acs.orgacs.org

Given this precedent, a novel compound such as 5-chloro-4-methoxypicolinate would be a logical candidate for inclusion in screening libraries designed to identify new immunomodulatory agents. Initial research would involve in vitro assays to assess the compound's effect on cytokine production, immune cell proliferation, and other markers of inflammation and immune activation.

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers. Small molecule kinase inhibitors have become a major class of targeted cancer therapies. nih.gov Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements lead to fusion proteins that drive the growth of certain cancers, notably a subset of non-small cell lung cancer (NSCLC). mdpi.com

The development of ALK inhibitors has transformed the treatment of ALK-positive NSCLC. nih.govonclive.com These inhibitors, such as crizotinib, ceritinib, and lorlatinib, are typically heterocyclic compounds designed to fit into the ATP-binding pocket of the ALK enzyme. nih.govresearchgate.net The pyridine ring is a common structural element in such inhibitors. Therefore, exploratory research could involve using 5-chloro-4-methoxypicolinate as a chemical fragment or starting point for the synthesis of a library of more complex molecules. These new compounds would then be screened for their ability to inhibit the activity of ALK or other clinically relevant protein kinases.

Broader Scientific Applications

While specific research applications for this compound are not extensively documented in publicly available literature, the functional motifs of this molecule—the picolinate structure—are instrumental in a variety of scientific domains. The following sections explore the potential applications of this compound based on the known uses of analogous picolinate-containing molecules.

Chemical Probe Development for Biological Systems

Picolinate derivatives are valuable scaffolds in the design of chemical probes, which are small molecules used to study and manipulate biological systems. The picolinic acid core can act as a chelating agent for metal ions, and its derivatives can be functionalized to create probes with specific properties for biological imaging and sensing.

One area of application is in the development of bimodal imaging agents. For instance, picolinate-appended tacn (1,4,7-triazacyclononane) complexes have been investigated for their potential in both Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). nih.gov These complexes can chelate metal ions like Cu²⁺ and Mn²⁺, and their photophysical and electrochemical properties are fine-tuned by the picolinate ligand. nih.gov The manganese(II) complex, in particular, has shown promise as an MRI probe. nih.gov

Furthermore, derivatives of picolinic acid have been synthesized to study their chemical properties and interactions with biological molecules. nih.gov The study of chromium picolinate and its derivatives, for example, helps in understanding the structure-property-toxicity relationships of these compounds. nih.gov Such studies are crucial for developing safe and effective chemical probes.

A notable example of a complex molecule incorporating a picolinate derivative is 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid. This compound has been developed as a highly selective chemical probe to investigate the biology of the monocarboxylate transporter 4 (MCT4), which is important in tumor metabolism. nih.gov This demonstrates the utility of the picolinate scaffold in creating sophisticated tools for dissecting biological pathways.

The development of fluorescent probes is another avenue where picolinate derivatives could be utilized. By attaching a fluorophore to the picolinate structure, it may be possible to create probes for imaging specific ions or molecules within cells.

Material Science Research Involving Picolinates

In material science, picolinates are primarily used as ligands to construct coordination complexes and coordination polymers with a wide range of metal ions. researchgate.net The resulting materials often exhibit interesting magnetic, thermal, and structural properties.

The coordination of picolinate anions to metal centers like Co(II) can result in diverse geometries, such as distorted octahedral and trigonal bipyramidal structures. researchgate.net These complexes can self-assemble through intermolecular forces like hydrogen bonds and π-π stacking to form one-dimensional (1D) chain structures and two-dimensional (2D) supramolecular architectures. researchgate.net The luminescent behavior of these materials is also an area of active investigation. researchgate.net

Copper(II) coordination compounds containing picolinate derivatives are of particular interest due to their structural diversity and potential applications in magnetism and catalysis. mdpi.com The pyridine-based structure of picolinates provides a strong affinity for copper ions, leading to the formation of stable and versatile complexes. mdpi.com The study of these materials contributes to the fundamental understanding of structure-property relationships in coordination chemistry.

The thermal properties of metal-picolinate complexes are also a subject of research, with studies focusing on their decomposition behavior. mdpi.com This information is valuable for the development of new materials with specific thermal stability requirements.

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.